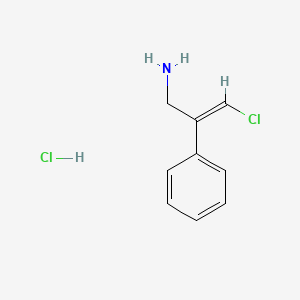

3-Chloro-2-phenylprop-2-en-1-amine hydrochloride

Description

Properties

IUPAC Name |

(E)-3-chloro-2-phenylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-6H,7,11H2;1H/b9-6-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVZCVSJFUUXGT-BORNJIKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CCl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\Cl)/CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride, a compound of interest in medicinal chemistry and organic synthesis. While direct literature on this specific molecule is limited, this document synthesizes information from structurally related compounds, including cinnamylamine derivatives, phenylalkylamines, and other halogenated propenamines, to offer insights into its chemical structure, potential properties, synthesis, and bioactivity. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, providing a structured understanding of this compound's potential applications and areas for further investigation.

Chemical Structure and Nomenclature

3-Chloro-2-phenylprop-2-en-1-amine hydrochloride is the hydrochloride salt of the parent amine, 3-Chloro-2-phenylprop-2-en-1-amine. The structure is characterized by a propenamine backbone with a phenyl group at the 2-position and a chlorine atom at the 3-position. The presence of the double bond gives rise to the possibility of E/Z isomerism. The hydrochloride salt is formed by the protonation of the primary amine group.

Molecular Formula: C9H11Cl2N

Molecular Weight: 204.10 g/mol

IUPAC Name: 3-chloro-2-phenylprop-2-en-1-amine hydrochloride

CAS Number: Not available for the hydrochloride salt.

Physicochemical Properties (Inferred)

The physicochemical properties of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride are not extensively documented. However, based on its structure and comparison with related compounds, the following properties can be inferred:

| Property | Inferred Value/Characteristic | Basis of Inference |

| Physical State | Likely a solid at room temperature. | Amine hydrochlorides are typically crystalline solids.[1] |

| Melting Point | Expected to be higher than the free base. | Salt formation increases lattice energy. |

| Solubility | Likely soluble in water and polar protic solvents. | The ionic nature of the hydrochloride salt enhances solubility in polar solvents.[2] |

| pKa | Estimated to be around 8-10 for the protonated amine. | Typical pKa range for primary amine hydrochlorides. |

Synthesis and Manufacturing

Proposed Synthetic Pathway

A logical approach would be the reduction of 3-chloro-2-phenylpropenenitrile. This nitrile precursor could potentially be synthesized from benzaldehyde and chloroacetonitrile via a Knoevenagel condensation.

Caption: Proposed synthesis of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride.

Experimental Protocol: Reduction of Nitrile Precursor (Hypothetical)

This is a hypothetical protocol based on standard laboratory procedures for nitrile reduction.

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Nitrile: A solution of 3-chloro-2-phenylpropenenitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC).

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Workup: The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 3-Chloro-2-phenylprop-2-en-1-amine.

-

Purification: The crude amine can be purified by column chromatography on silica gel.

Formation of the Hydrochloride Salt

The purified amine can be converted to its hydrochloride salt for improved stability and handling.

Caption: General schematic for the formation of an amine hydrochloride salt.

Protocol:

-

Dissolve the purified 3-Chloro-2-phenylprop-2-en-1-amine in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate).

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

Spectroscopic and Analytical Characterization (Predicted)

As experimental data is not available, the following spectroscopic characteristics are predicted based on the analysis of the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.2 - 7.5 | Multiplet | Aromatic protons (C₆H₅) |

| ¹H | ~6.5 - 7.0 | Singlet or Triplet | Vinylic proton (=CH-Cl) |

| ¹H | ~3.5 - 4.0 | Singlet or Doublet | Methylene protons (-CH₂-NH₃⁺) |

| ¹H | ~8.0 - 9.0 | Broad Singlet | Amine protons (-NH₃⁺) |

| ¹³C | ~125 - 135 | Aromatic carbons | |

| ¹³C | ~120 - 130 | Vinylic carbon (-C=) | |

| ¹³C | ~135 - 145 | Vinylic carbon (-C-Cl) | |

| ¹³C | ~40 - 50 | Methylene carbon (-CH₂-) |

Note: Chemical shifts are highly dependent on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |

| 3000 - 3200 | N-H stretch (amine salt) | Broad, strong |

| 3000 - 3100 | C-H stretch (aromatic and vinylic) | Medium |

| 1600 - 1650 | C=C stretch (vinylic) | Medium |

| 1450 - 1600 | C=C stretch (aromatic) | Medium, multiple bands |

| 1000 - 1250 | C-N stretch | Medium |

| 700 - 800 | C-Cl stretch | Strong |

Primary amine salts show a broad, strong absorption in the 3200-3000 cm⁻¹ region due to the stretching of the N-H bonds in the R-NH₃⁺ group.[3][4]

Mass Spectrometry (MS)

The mass spectrum of the free base (3-Chloro-2-phenylprop-2-en-1-amine) would be expected to show a molecular ion peak. The fragmentation pattern would likely involve the loss of chlorine and cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage).[5]

Expected Fragmentation Pathways:

-

Loss of a chlorine radical (·Cl)

-

Loss of an aminoethyl radical (·CH₂NH₂)

-

Formation of a stable tropylium cation from the phenyl ring.

Analytical Methods

For the quantification and purity assessment of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride, standard analytical techniques can be employed:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be suitable for determining purity and quantifying the compound.

-

Gas Chromatography (GC): GC analysis of the free base could be used to assess purity, though derivatization might be necessary due to the polarity of the amine.

-

Titration: Acid-base titration can be used to determine the purity of the hydrochloride salt.

Reactivity and Chemical Behavior

The reactivity of 3-Chloro-2-phenylprop-2-en-1-amine is dictated by its three main functional groups: the primary amine, the carbon-carbon double bond, and the vinyl chloride.

Amine Group Reactivity

The primary amine is nucleophilic and basic. It will react with acids to form salts and with electrophiles such as acyl chlorides and anhydrides to form amides.[6]

Vinyl Chloride Reactivity

Vinyl halides are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the sp² hybridization of the carbon atom and the delocalization of lone pairs from the halogen into the π-system.[7] However, under certain conditions, such as with strong bases or in the presence of a transition metal catalyst, substitution or elimination reactions can occur.

Alkene Group Reactivity

The carbon-carbon double bond can undergo electrophilic addition reactions, although the electron-withdrawing effect of the chlorine and the phenyl group may influence its reactivity.

Caption: Potential reactivity of 3-Chloro-2-phenylprop-2-en-1-amine.

Potential Biological Activity and Toxicological Profile

Predicted Biological Activity

The biological activity of this compound has not been reported. However, the cinnamylamine and phenylpropanoid scaffolds are present in many biologically active molecules. Derivatives of cinnamylamine have been investigated for various pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the chlorine atom may also influence its biological activity, as halogenation is a common strategy in drug design to modulate potency and pharmacokinetic properties.

Toxicological Considerations

The toxicological profile of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride is unknown. However, potential hazards can be inferred from related compounds. Allylamine itself is known to be a cardiovascular toxin.[8] Chlorinated organic compounds can have a wide range of toxic effects, and their persistence in the environment can be a concern.[9] Therefore, this compound should be handled with appropriate caution in a laboratory setting, using personal protective equipment and avoiding inhalation and skin contact.

Applications and Future Directions

Given its structure, 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride could serve as a valuable building block in organic synthesis and medicinal chemistry.

-

Scaffold for Drug Discovery: It can be used as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The amine handle allows for the introduction of various substituents to explore structure-activity relationships.

-

Intermediate in Chemical Synthesis: The combination of a primary amine, a double bond, and a vinyl chloride offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of a variety of target molecules.

Further research is needed to fully elucidate the chemical and biological properties of this compound. Key areas for future investigation include:

-

Development and optimization of a reliable synthetic route.

-

Full spectroscopic and crystallographic characterization.

-

Evaluation of its biological activity in various assays.

-

Assessment of its toxicological profile.

Conclusion

3-Chloro-2-phenylprop-2-en-1-amine hydrochloride is a compound with potential for applications in both synthetic and medicinal chemistry. While direct experimental data is currently lacking, this guide provides a comprehensive overview based on the principles of chemical reactivity and analogy to related structures. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this intriguing molecule.

References

- Antipov, A., et al. (2001). Sustained Release Properties of Polyelectrolyte Multilayer Capsules. J. Phys. Chem. B, 105(12), 2281–2284.

- Sigma-Aldrich. Allylamine hydrochloride. Product Page.

- Ashdin Publishing. (2015). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Journal of Drug and Alcohol Research.

- Chemistry Learner. (2011). Allylamine, Formula, Properties, Antifungal, MSDS, Uses.

- Ashdin Publishing. (2024). Research Article - Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes.

- ResearchGate. (2025). Study on synthesis and property of poly(allylamine hydrochloride).

- ChemicalBook. (2026). Allylamine hydrochloride.

- CloudSDS. (2025). Everything You Need to Know About Allylamine.

- Whitman People.

- Lumen Learning. Organic Chemistry II - 24.10: Spectroscopy of Amines.

- Chemistry LibreTexts.

- eGyanKosh.

- Benchchem. Application Notes and Protocols for the NMR Characterization of 1-(3-Chlorophenyl)-2-methylpropan-2-amine.

- Rsc.org.

- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.

- ACD/Labs. NMR Prediction.

- Chemistry LibreTexts. (2023).

- MDPI. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study.

- Illinois St

- Collard Group. MASS SPECTROMETRY: BASIC EXPERIMENT.

- PubMed. (2013). Synthesis and structure-activity relationship of N-(cinnamyl) chitosan analogs as antimicrobial agents.

- RSC Publishing. Spectroscopic and quantum chemical characterization of the ground and lowest electronically excited singlet and triplet states of halo- and nitro-harmines in aqueous media.

- Spectroscopy Online. (2020). Organic Nitrogen Compounds II: Primary Amines.

- MDPI. (2022).

- NCBI - NIH. Allylamine Acute Exposure Guideline Levels.

- MDPI. (2021). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)

- PubMed. (2017). Pharmacological activities of cinnamaldehyde and eugenol: antioxidant, cytotoxic and anti-leishmanial studies.

- ResearchGate. (2025).

- PMC. Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.

- PubMed. (2024).

- PMC.

- PubMed - NIH. Allylamine cardiovascular toxicity.

- NMRium. NMRium demo - Predict.

- Amanote Research. Reactivity of 3-Halo-2-Oxopropanamides.

- PubMed. The toxicity of allylamines.

- NMRDB.org. Predict 1H proton NMR spectra.

- PMC.

- ChemRxiv. γ-C(sp2)–H Arylation of Allylamines Using PdII and CO2 as a Transient Directing.

- SAGE Publications Inc.

- ResearchGate.

- PMC. Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions.

- ResearchGate. (2026). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)

- Organic Chemistry Portal. (2024).

- PMC. (2020). Aryl C(sp2)–X Coupling (X = C, N, O, Cl)

- PMC.

- Nelson Labs. (2022). Analytical techniques for E&L studies.

- PMC. Chemo- and Regioselective C(sp3)

Sources

- 1. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allylamine, Formula, Properties, Antifungal, MSDS, Uses [chemistrylearner.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Spectroscopic and quantum chemical characterization of the ground and lowest electronically excited singlet and triplet states of halo- and nitro-harmines in aqueous media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Allylamine cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride, a substituted allylic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and established chemical principles to present its core chemical and physical properties, a plausible synthetic route, and predicted spectral data for its characterization. The guide also delves into the expected reactivity of the molecule and discusses its potential as a building block in the development of novel therapeutics and functional materials.

Introduction

Substituted phenylpropenamines are a class of organic compounds that form the backbone of many biologically active molecules. The introduction of a chloro-substituent on the allylic framework, as in 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride, presents a unique combination of a pharmacologically relevant scaffold with a reactive handle for further chemical modifications. This guide aims to provide researchers and drug development professionals with a detailed theoretical and practical framework for the synthesis, characterization, and potential utilization of this compound.

Molecular Formula and Weight

The chemical structure of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride is characterized by a propenamine backbone with a phenyl group at the 2-position and a chlorine atom at the 3-position. The amine group is protonated to form the hydrochloride salt.

| Property | Value |

| Chemical Formula | C₉H₁₁Cl₂N |

| Molecular Weight | 204.10 g/mol |

| IUPAC Name | 3-chloro-2-phenylprop-2-en-1-aminium chloride |

Proposed Synthesis

A plausible synthetic route to 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride can be envisioned starting from 2-phenyl-2-propen-1-ol. The synthesis involves two key steps: allylic chlorination followed by amination and salt formation.

Synthetic Workflow

Caption: Proposed two-step synthesis of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride.

Experimental Protocol

Step 1: Synthesis of 3-Chloro-2-phenylprop-1-ene

-

To a stirred solution of 2-phenyl-2-propen-1-ol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add thionyl chloride (SOCl₂) or a mixture of carbon tetrachloride (CCl₄) and triphenylphosphine (PPh₃) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-Chloro-2-phenylprop-1-ene. Purification can be achieved by column chromatography on silica gel.

Causality: The use of thionyl chloride or the Appel reaction conditions (CCl₄/PPh₃) is a standard and effective method for the conversion of allylic alcohols to allylic chlorides with minimal rearrangement.

Step 2: Synthesis of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride

-

Dissolve the purified 3-Chloro-2-phenylprop-1-ene in a pressure vessel containing a large excess of a solution of ammonia in ethanol.

-

Seal the vessel and heat the mixture. The reaction progress should be monitored by GC-MS. The use of a large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts[1].

-

After completion, cool the reaction mixture and vent the excess ammonia.

-

Remove the solvent and excess ammonia under reduced pressure.

-

Dissolve the resulting crude amine in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride as a solid.

Causality: The reaction of the allylic chloride with an excess of ammonia proceeds via nucleophilic substitution to form the primary amine. Subsequent treatment with HCl protonates the amine to form the stable and more easily handled hydrochloride salt.

Predicted Spectroscopic Data

The following spectral data are predicted based on the analysis of structurally similar compounds, such as 2-phenylprop-2-en-1-amine and other chlorinated allylic systems.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5 | br s | -NH₃⁺ |

| 7.3 - 7.5 | m | Aromatic protons |

| ~6.5 | s | Vinylic proton |

| ~4.2 | s | -CH₂- |

Justification: The aromatic protons are expected in the typical 7.3-7.5 ppm range. The vinylic proton signal is anticipated to be a singlet around 6.5 ppm. The methylene protons adjacent to the ammonium group will likely appear as a singlet around 4.2 ppm. The ammonium protons will give a broad singlet at a downfield shift, the exact position of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Quaternary aromatic carbon |

| 128 - 130 | Aromatic CH carbons |

| ~135 | Vinylic carbon attached to phenyl group |

| ~125 | Vinylic carbon attached to chlorine |

| ~45 | -CH₂- carbon |

Justification: The chemical shifts are predicted based on the known values for 2-phenylprop-2-en-1-amine and the expected electronic effects of the chlorine substituent. The carbon attached to the chlorine will be shifted downfield.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 2800 | N-H stretching (broad, from -NH₃⁺) |

| 3100 - 3000 | C-H stretching (aromatic and vinylic) |

| ~1600 | C=C stretching |

| 1600 - 1450 | Aromatic C=C stretching |

| ~1500 | N-H bending |

| ~750 and ~700 | C-H out-of-plane bending (monosubstituted benzene) |

| ~700 | C-Cl stretching |

Justification: Primary amine hydrochlorides show a broad absorption in the 3100-2800 cm⁻¹ region due to the stretching of the N-H bonds in the ammonium group. The C=C stretching of the double bond and the aromatic ring will appear in their characteristic regions. A C-Cl stretching band is expected in the fingerprint region.

Mass Spectrometry (of the free base)

The mass spectrum of the free base, 3-Chloro-2-phenylprop-2-en-1-amine (C₉H₁₀ClN), is expected to show a molecular ion peak (M⁺) and an M+2 peak with a characteristic 3:1 intensity ratio, which is indicative of the presence of one chlorine atom[2].

Predicted Fragmentation Pattern:

Caption: Predicted major fragmentation pathways for 3-Chloro-2-phenylprop-2-en-1-amine.

Reactivity and Stability

3-Chloro-2-phenylprop-2-en-1-amine hydrochloride is expected to be a relatively stable crystalline solid. The free base, however, may be less stable due to the presence of the reactive allylic chloride moiety. Allylic chlorides are known to be susceptible to nucleophilic substitution reactions, proceeding through either an SN1 or SN2 mechanism, often with the possibility of allylic rearrangement. The presence of the phenyl group can stabilize a potential allylic carbocation intermediate, favoring an SN1 pathway[3][4].

The primary amine group can act as a nucleophile, and care should be taken to avoid self-reaction or polymerization, especially in the free base form at elevated temperatures.

Potential Applications in Drug Discovery and Materials Science

The 3-Chloro-2-phenylprop-2-en-1-amine scaffold holds promise for various applications:

-

Drug Discovery: Substituted phenethylamines and related structures are known to possess a wide range of biological activities, including acting as stimulants, anorectics, and antidepressants. The title compound could serve as a precursor for the synthesis of novel psychoactive compounds or other central nervous system agents. The chlorine atom provides a site for further derivatization to explore structure-activity relationships.

-

Materials Science: The presence of a polymerizable double bond and a reactive chloride makes this molecule a potential monomer for the synthesis of functional polymers. These polymers could have applications in areas such as coatings, adhesives, and specialty plastics.

Safety Considerations

As with any new chemical compound, 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride should be handled with appropriate safety precautions. It is predicted to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

While direct experimental data on 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride is scarce, this technical guide provides a robust theoretical framework for its synthesis, characterization, and potential applications. By leveraging established chemical principles and data from analogous structures, researchers can approach the study and utilization of this promising compound with a solid foundation of knowledge. Further experimental work is warranted to validate the predictions made in this guide and to fully explore the potential of this molecule in various scientific disciplines.

References

-

U.S. Geological Survey. (n.d.). Analysis of chlorinated organic compounds in estuarine biota and sediments by chemical ionization tandem mass spectrometry. Retrieved February 23, 2026, from [Link]

-

LCGC International. (2026, February 10). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. Retrieved February 23, 2026, from [Link]

-

Quora. (2017, June 29). Why are allyl chlorides hydrolysed much more easily than vinyl halides? Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Phenylprop-2-en-1-amine. Retrieved February 23, 2026, from [Link]

-

Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved February 23, 2026, from [Link]

-

CHIMIA. (n.d.). Mass Spectrometric Analysis of Short-chain Chlorinated Paraffins in Plastic Consumer Products. Retrieved February 23, 2026, from [Link]

-

Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved February 23, 2026, from [Link]

- Boerth, D. W., Eder, E., Rasul, G., & Morais, J. (1991). Theoretical structure-activity study of mutagenic allyl chlorides. Chemical Research in Toxicology, 4(3), 368–372.

-

PubChem. (n.d.). 2-Phenylpropylamine. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of neat allylamine, allylamine-capped and uncapped CQDs. Retrieved February 23, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 23, 2026, from [Link]

-

Stack Exchange. (2016, July 23). Why is allyl chloride more reactive towards substitution than alkyl chloride? Retrieved February 23, 2026, from [Link]

-

The Journal of Organic Chemistry. (2014, June 30). Effect of Allylic Groups on SN2 Reactivity. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Allyl chloride synthesis by chlorination or substitution. Retrieved February 23, 2026, from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved February 23, 2026, from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved February 23, 2026, from [Link]

-

NIST WebBook. (n.d.). Isopropylamine, n-allyl-. Retrieved February 23, 2026, from [Link]

-

PubMed. (1989). Substituted phenylthiophenylamines with antiinflammatory activity. Retrieved February 23, 2026, from [Link]

-

Pearson. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved February 23, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved February 23, 2026, from [Link]

-

PubMed. (n.d.). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Retrieved February 23, 2026, from [Link]

-

ACS Publications. (2022, December 29). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. Retrieved February 23, 2026, from [Link]

-

ACS Publications. (2019, July 5). Cobalt-Catalyzed Regio- and Enantioselective Allylic Amination. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (2024, November 19). Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.

-

Chemistry LibreTexts. (2023, January 22). Reaction of Alkyl Halides with Ammonia. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved February 23, 2026, from [Link]

-

PMC. (2021, March 17). Catalytic Formal Hydroamination of Allylic Alcohols Using Manganese PNP‐Pincer Complexes. Retrieved February 23, 2026, from [Link]

-

PMC. (n.d.). Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities. Retrieved February 23, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Recent advances and potential pharmacological activities of chalcones: A review. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved February 23, 2026, from [Link]

-

Science. (2022, December 16). Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines. Retrieved February 23, 2026, from [Link]

-

Scilit. (n.d.). Allylic Chlorides. XXI. 3-Chloro-2-phenyl-1-propene 1. Retrieved February 23, 2026, from [Link]

-

NEET coaching. (n.d.). 1,3 dichloro propane reacts with zinc or Nal gives (major product). Retrieved February 23, 2026, from [Link]

-

Journal of Pharmaceutical Negative Results. (2013, July 10). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved February 23, 2026, from [Link]

-

SciSpace. (n.d.). Gas‐Phase Substitution of Dichloro‐ and Dibromoethene by Ammonia and Amines via Radical Cations. A Kinetic Study by FT‐ICR. Retrieved February 23, 2026, from [Link]

Sources

Navigating the Solvent Maze: A Technical Guide to the Solubility of 3-Chloro-2-phenylprop-2-en-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the solubility of this compound. We will explore its anticipated behavior in aqueous and organic solvents, provide detailed, field-tested protocols for empirical solubility determination, and discuss strategies for modulating its solubility to suit a variety of experimental and formulation needs. This guide is grounded in the principles of chemical structure and solvent-solute interactions, providing a robust framework for informed decision-making in the laboratory.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride is a cornerstone of its developability. It dictates the feasibility of its use in various experimental assays, its formulation into effective drug delivery systems, and its ultimate bioavailability. An in-depth understanding of a compound's solubility profile is, therefore, not merely an academic exercise but a critical step in the path from discovery to application. This guide will illuminate the solubility landscape of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride, providing both theoretical insights and practical methodologies.

Predicting Solubility: A Structural and Physicochemical Analysis

The molecular structure of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride offers significant clues to its solubility behavior. As an amine hydrochloride, it is a salt, a feature that profoundly influences its interaction with different solvents.

Aqueous Solubility: The Power of Polarity

Amine hydrochlorides are generally expected to be soluble in water.[1][2] This is a direct consequence of the ionic nature of the hydrochloride salt and the presence of a primary amine group, both of which can engage in strong hydrogen bonding with water molecules. The dissociation of the salt in water into a protonated amine and a chloride ion further enhances its aqueous solubility.

However, the presence of the phenyl group and the chloro-substituted alkene chain introduces a degree of lipophilicity to the molecule. This nonpolar character can temper its water solubility compared to simpler amine hydrochlorides. Therefore, while water is a primary solvent of choice, the concentration at which 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride dissolves may be limited.

Organic Solvent Solubility: A Spectrum of Possibilities

The solubility of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride in organic solvents is anticipated to be more nuanced. A summary of expected solubility is presented in Table 1.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the solvent favor solubility. |

| Polar Aprotic | DMSO, DMF | Moderate to Low | These solvents can solvate the cation but are less effective at solvating the chloride anion, potentially limiting solubility. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | The high polarity of the amine hydrochloride salt makes it incompatible with nonpolar solvents. |

This table represents predicted solubility based on general chemical principles. Empirical testing is essential for confirmation.

Experimental Determination of Solubility: A Practical Protocol

To move from prediction to empirical data, a systematic approach to solubility determination is required. The following protocol outlines a robust method for assessing the solubility of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride in a range of solvents.

Materials and Equipment

-

3-Chloro-2-phenylprop-2-en-1-amine hydrochloride

-

A selection of solvents (e.g., water, methanol, ethanol, DMSO, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride into a series of vials.

-

Add a known volume of each test solvent to the respective vials.

-

Tightly cap the vials and vortex for 1-2 minutes to ensure initial dispersion.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid pellet.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

-

This experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Modulating Solubility: Conversion to the Free Amine

In instances where solubility in less polar organic solvents is required, for example, in certain chemical reactions or formulations, converting the hydrochloride salt to its free amine form is a common and effective strategy.[3] The free amine is significantly less polar and, therefore, more soluble in a wider range of organic solvents.

Protocol for Free Amine Conversion

-

Dissolution: Dissolve the 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride in a suitable solvent, such as dichloromethane or ethyl acetate.

-

Neutralization: Add a mild aqueous base, such as a saturated solution of sodium bicarbonate, to the solution and stir vigorously. The base will neutralize the hydrochloride, forming the free amine.

-

Extraction: Transfer the mixture to a separatory funnel and allow the layers to separate. The organic layer containing the free amine can then be collected.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the free amine.

This conversion process is illustrated below:

Caption: Conversion between the hydrochloride salt and free amine.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride was not identified, related compounds suggest that it should be handled with care.[4][5] Assume the compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[4] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The solubility of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride is a multifaceted property governed by its ionic and organic character. While it is predicted to be soluble in polar protic solvents like water and alcohols, its solubility in organic media is likely to be limited. This guide has provided a theoretical framework for understanding these characteristics, a practical protocol for their empirical determination, and a strategy for enhancing organic solubility through conversion to the free amine. By applying these principles and methodologies, researchers can effectively navigate the solvent maze and unlock the full potential of this compound in their scientific endeavors.

References

- EXPERIMENT 2 DETERMIN

- EXPERIMENT 1 DETERMIN

- SAFETY D

- Experiment 27 - Amines and Amides - Jay C. McLaughlin.

- SAFETY D

- SAFETY D

- 3-Chloro-2-phenylprop-2-enoic acid | C9H7ClO2 | CID 54327768 - PubChem.

- improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents - Benchchem.

- Test of Amine & Amide - Hydrochloric Acid - Scribd.

- (E)-3-Phenylprop-2-en-1-amine hydrochloride - MilliporeSigma.

Sources

An In-depth Technical Guide to 3-Chloro-2-phenylprop-2-en-1-amine Hydrochloride: Synthesis, Characterization, and Potential Applications

A Note on the Compound: The specific chemical entity, 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride, is not readily found in major chemical databases with a designated CAS number. This suggests that it is either a novel compound or not widely reported in the scientific literature. This guide, therefore, leverages established principles of organic chemistry and data from structurally related molecules to present a comprehensive technical overview, including a proposed synthetic pathway and predicted properties. This document is intended for researchers, scientists, and drug development professionals.

Compound Identification and Structure

Based on the nomenclature, the structure of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride is defined as follows:

-

Parent Chain: A three-carbon propylene chain with a double bond at the second carbon ("prop-2-en").

-

Substituents:

-

A chloro group at the third carbon ("3-Chloro").

-

A phenyl group at the second carbon ("2-phenyl").

-

An amine group at the first carbon ("-1-amine").

-

-

Salt Form: The hydrochloride salt, indicating the amine group is protonated.

The structure can exist as (E) and (Z) isomers due to the double bond. Without further specification, the name could refer to a mixture of these isomers.

Proposed IUPAC Name: (E/Z)-3-chloro-2-phenylprop-2-en-1-aminium chloride

Chemical Formula: C9H11Cl2N

Molecular Weight: 204.10 g/mol

Proposed Synthesis Protocol

A plausible multi-step synthesis for 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride is proposed, starting from commercially available materials. This pathway is designed to be a self-validating system, with logical progressions between intermediates.

Overall Synthetic Workflow

The proposed synthesis involves the transformation of a suitable starting material through key intermediates to yield the target compound.

Caption: Proposed synthetic workflow for 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Phenylprop-2-enoic Acid (Intermediate 1)

This step involves the alpha-methylenation of a carboxylic acid.

-

Rationale: Phenylacetic acid is a readily available starting material. The introduction of the double bond at this stage is a strategic choice.

-

Procedure:

-

To a solution of phenylacetic acid in a suitable aprotic solvent (e.g., dichloromethane), add a slight excess of a methylenating agent like Eschenmoser's salt (dimethyl(methylidene)ammonium iodide).

-

The reaction is typically carried out at room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up with an aqueous acid wash to remove unreacted Eschenmoser's salt and the product is extracted with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-phenylprop-2-enoic acid.

-

Step 2: Synthesis of 3-Chloro-2-phenylpropanoic Acid (Intermediate 2)

This is a hydrochlorination reaction across the double bond.

-

Rationale: The addition of HCl across the double bond of the alpha,beta-unsaturated acid will lead to the desired 3-chloro substituted propanoic acid.

-

Procedure:

-

Dissolve 2-phenylprop-2-enoic acid in a suitable solvent (e.g., diethyl ether).

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.

-

The reaction progress is monitored by TLC or NMR spectroscopy.

-

Once the reaction is complete, the solvent is removed under reduced pressure to yield 3-chloro-2-phenylpropanoic acid.

-

Step 3: Synthesis of 3-Chloro-2-phenylpropan-1-ol (Intermediate 3)

This step involves the reduction of the carboxylic acid to an alcohol.

-

Rationale: The carboxylic acid is reduced to a primary alcohol, which can then be oxidized to the corresponding aldehyde for the subsequent amination step.

-

Procedure:

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-chloro-2-phenylpropanoic acid in dry tetrahydrofuran (THF) is added dropwise to a stirred suspension of a reducing agent like lithium aluminum hydride (LiAlH4) in dry THF at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water, aqueous sodium hydroxide, and then more water.

-

The resulting solid is filtered off, and the filtrate is dried and concentrated to give 3-chloro-2-phenylpropan-1-ol.

-

Step 4: Synthesis of 3-Chloro-2-phenylpropanal (Intermediate 4)

This is the oxidation of the primary alcohol to an aldehyde.

-

Rationale: A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.

-

Procedure:

-

To a stirred suspension of PCC in dichloromethane, a solution of 3-chloro-2-phenylpropan-1-ol in dichloromethane is added in one portion.

-

The mixture is stirred at room temperature for a few hours until the reaction is complete.

-

The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated to give 3-chloro-2-phenylpropanal.

-

Step 5: Synthesis of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride (Final Product)

This final step involves a reductive amination followed by salt formation.

-

Rationale: The aldehyde is converted to the amine via an imine intermediate, which is then reduced. The final product is isolated as its hydrochloride salt for improved stability and handling.

-

Procedure:

-

A solution of 3-chloro-2-phenylpropanal in methanol is treated with an excess of ammonia (as a solution in methanol or as ammonium chloride with a base).

-

A reducing agent, such as sodium cyanoborohydride, is then added to the mixture.

-

The reaction is stirred at room temperature until the imine intermediate is fully reduced to the amine.

-

The reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layer is dried and concentrated. The resulting free amine is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of HCl in the same solvent is added to precipitate the hydrochloride salt.

-

The solid product is collected by filtration, washed with cold solvent, and dried under vacuum.

-

Predicted Physicochemical Properties

The following properties are predicted based on the structure and data from analogous compounds.

| Property | Predicted Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of 150-200 °C |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol |

| pKa (of the ammonium ion) | Estimated to be around 9-10 |

Hypothetical Spectroscopic Data

-

1H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl group, a singlet or a pair of doublets for the vinyl proton, and signals for the CH2NH3+ group.

-

13C NMR: The spectrum would display signals for the carbons of the phenyl ring, the two olefinic carbons, and the methylene carbon attached to the nitrogen.

-

Mass Spectrometry (ESI+): The spectrum should show a prominent peak for the molecular ion of the free base [M+H]+.

Potential Applications in Drug Discovery

Substituted phenylpropenamines are a class of compounds with diverse biological activities. Their structural motifs are found in various pharmaceuticals.

-

Analgesics and Anesthetics: The phenylpropenamine scaffold is related to compounds that interact with opioid and other receptors involved in pain signaling.

-

Antidepressants and CNS Agents: The phenethylamine backbone, present in the target molecule, is a common feature in many central nervous system active drugs, including monoamine reuptake inhibitors.

-

Antimicrobial and Anticancer Agents: Aromatic and cationic structures can exhibit antimicrobial and anticancer properties through various mechanisms, including DNA intercalation and enzyme inhibition.[1]

The introduction of a chlorine atom and a phenyl group on the propene backbone can significantly influence the compound's lipophilicity, electronic properties, and metabolic stability, making it an interesting candidate for further investigation in drug discovery programs.

Safety and Handling

As with any novel chemical compound, 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

(2E)-3-chloro-N,N-dimethyl-3-phenyl-2-propen-1-amine - ChemSynthesis. (2025, May 20). Retrieved from [Link]

-

3-chloro-2-phenylprop-2-enamide (C9H8ClNO) - PubChemLite. (n.d.). Retrieved from [Link]

-

(E)-3-chloro-3-phenylprop-2-enal | C9H7ClO | CID 11286673 - PubChem. (n.d.). Retrieved from [Link]

-

3-CHLORO-2-METHYLPROPENE - IARC Publications. (n.d.). Retrieved from [Link]

-

(2E)-3-(2-Chlorophenyl)-1-phenylprop-2-en-1-one - ResearchGate. (2007). Retrieved from [Link]

-

3-Chloro-2-phenylprop-2-enoic acid | C9H7ClO2 | CID 54327768 - PubChem. (n.d.). Retrieved from [Link]

-

3-Chloropropiophenone - ResearchGate. (2025, April 14). Retrieved from [Link]

-

Youssef, M. M., Arafa, R. K., & Ismail, M. A. (2018). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. International Journal of Nanomedicine, 13, 4995–5015. Retrieved from [Link]

- Synthetic method of 3-chloro-2-methylaniline - Google Patents. (n.d.).

-

2-CHLORO-3-PHENYLPROP-2-ENAL | CAS 18365-42-9 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

-

Carroll, F. I., et al. (2012). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 55(13), 6427–6436. Retrieved from [Link]

-

ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE. (n.d.). Retrieved from [Link]

-

Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085–2093. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(6), 568–580. Retrieved from [Link]

-

Synthesis and Anticonvulsant Activity of N-(substituted phenyl) pyrrolidine-2-carboxamide Derivatives - ResearchGate. (2017, November 20). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Hazards and Safe Handling of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride

This guide provides a comprehensive overview of the potential hazards, safe handling protocols, and emergency procedures associated with 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride (CAS No: 17480-08-9). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of research.

Chemical Identification and Properties

-

Chemical Name: (E)-3-Phenylprop-2-en-1-amine hydrochloride

-

Synonyms: (2E)-3-phenyl-2-propen-1-amine hydrochloride

-

CAS Number: 17480-08-9

-

Molecular Formula: C₉H₁₂NCl

-

Physical Form: Solid

Understanding the fundamental identity of this compound is the first step in a robust safety assessment. Its classification as a hydrochloride salt influences its physical properties, such as solubility and stability.

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride is classified with the following hazards, mandating specific handling and control measures.

| Hazard Class | Hazard Category | Hazard Statement | Code |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 |

| Skin Irritation | Category 2 | Causes skin irritation | H315 |

| Eye Irritation | Category 2 | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 |

The signal word associated with this combination of hazards is "Warning" .

Visualizing the Hazard Profile

The following diagram illustrates the GHS pictograms and the associated hazards for this compound. The GHS07 pictogram, an exclamation mark, is used to represent these types of hazards.[1]

Caption: GHS hazard classification for the compound.

Toxicological Profile: A Mechanistic Perspective

The assigned H-statements are not merely labels; they describe specific toxicological endpoints that dictate safety protocols.

-

H302 - Harmful if Swallowed: Ingestion of this compound can lead to toxic effects. The hydrochloride salt form may enhance its absorption in the gastrointestinal tract. Accidental ingestion can cause systemic poisoning, and immediate medical attention is required.[2] Do not induce vomiting unless directed by medical personnel.[3]

-

H315 - Causes Skin Irritation: As an amine compound, it can be alkaline enough to disrupt the skin's natural pH and lipid barrier, leading to irritation. Prolonged contact can cause redness, pain, and inflammation.[4] This necessitates the use of appropriate gloves and immediate decontamination upon contact.

-

H319 - Causes Serious Eye Irritation: The eyes are particularly vulnerable to chemical irritants. Direct contact with the solid powder or solutions can cause significant irritation, pain, redness, and watering of the eyes.[5] The risk of serious damage underscores the mandatory use of safety goggles.

-

H335 - May Cause Respiratory Irritation: Inhalation of the fine powder or dust can irritate the mucous membranes of the respiratory tract, leading to symptoms like coughing and shortness of breath.[4][5] This hazard is the primary justification for handling the compound in a well-ventilated area or a chemical fume hood.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and culminating in personal protective equipment, is essential.

| Control Type | Recommended Implementation | Rationale |

| Engineering Controls | Handle exclusively in a certified chemical fume hood or a glove box.[6] Ensure safety showers and eyewash stations are readily accessible.[7] | To minimize inhalation of airborne particles (H335) and contain any potential spills. |

| Eye/Face Protection | Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7][8] | To prevent contact with the eyes, addressing the serious eye irritation hazard (H319). |

| Skin Protection | Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile).[6] Gloves must be inspected before use and removed using the proper technique to avoid skin contact. | To prevent skin irritation (H315). Contaminated clothing should be removed and laundered before reuse.[9] |

| Respiratory Protection | If a fume hood is not available or if exposure limits may be exceeded, use a full-face respirator with appropriate cartridges.[8] | To provide a final barrier against inhalation and respiratory tract irritation (H335). |

| Hygiene Measures | Wash hands thoroughly after handling the chemical.[10] Do not eat, drink, or smoke in the laboratory area.[10] | To prevent accidental ingestion (H302) and cross-contamination. |

Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable when working with hazardous compounds.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all required PPE is worn correctly. Confirm the chemical fume hood is functioning properly.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain dust. Use spatulas and weighing paper appropriate for handling fine solids.

-

Solution Preparation: When dissolving the solid, add the compound slowly to the solvent to avoid splashing.

-

Post-Handling: After use, securely seal the container.[9]

-

Decontamination: Wipe down the work surface in the fume hood. Dispose of contaminated gloves and weighing papers in the designated hazardous waste container.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[11]

Storage Requirements

-

Conditions: Store in a tightly closed container in a dry, well-ventilated place.[4][6] The recommended storage temperature is room temperature under an inert atmosphere.

-

Incompatibilities: Keep away from strong oxidizing agents.[2]

Emergency and First-Aid Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

Emergency Response Workflow

Caption: General workflow for emergency response to chemical exposure.

Specific First-Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4] If symptoms like coughing or difficulty breathing persist, seek medical attention.[12]

-

Skin Contact: Take off immediately all contaminated clothing.[13] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, get medical advice.[12]

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[13] If present, remove contact lenses and continue rinsing for at least 15 minutes.[4][14] It is crucial to seek immediate medical attention from an ophthalmologist.

-

Ingestion: If swallowed, rinse the mouth with water.[2] Do not induce vomiting.[10] Call a poison control center or doctor immediately for treatment advice.[2][10]

Accidental Release and Disposal

-

Accidental Release: For a small spill, wear full PPE, avoid breathing dust, and sweep up the material.[2] Place it in a suitable, sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[6] Prevent the product from entering drains.[6]

-

Waste Disposal: Dispose of this chemical and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

References

- 3 - SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12). Fisher Scientific.

- SAFETY DATA SHEET. (2025, November 06). MilliporeSigma.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Poison Prevention & First Aid. Indiana Poison Center.

- Safety Data Sheet - Fluorochem. (2024, December 19). Fluorochem.

- SAFETY DATA SHEET. (2025, November 06). MilliporeSigma.

- Lab Accident/First Aid Information. University of Connecticut Environmental Health and Safety.

- safety data sheet - Enamine. Enamine.

- SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.

- safety data sheet - Enamine. Enamine.

- SAFETY DATA SHEET - Fisher Scientific. (2021, December 25). Fisher Scientific.

- First Aid - Manitoba Poison Centre. Manitoba Poison Centre.

- 1,2-Propanediol, 3-chloro-: Human health tier II assessment. (2015, February 13). National Industrial Chemicals Notification and Assessment Scheme.

- (E)-3-Phenylprop-2-en-1-amine hydrochloride. MilliporeSigma.

- GHS Classification Search Tool - ChemRadar. ChemRadar.

- GHS Hazardous Chemical Information List. Safe Work Australia.

- First Aid: Chemical Exposure. UCLA Health.

- Classification Search - eChemPortal. eChemPortal.

- ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE. International Programme on Chemical Safety.

- (E)-3-(2-CHLORO-PHENYL)-PROP-2-EN-1-OL Safety Data Sheets. Echemi.

- 3-Chloro-2-phenylprop-2-enoic acid | C9H7ClO2 | CID 54327768. PubChem.

- Safe handling of bulk drug substances. (2023, March 13). Single Use Support.

- Bis(2-chloroethyl)amine hydrochloride. Santa Cruz Biotechnology.

Sources

- 1. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]

- 2. fishersci.com [fishersci.com]

- 3. manitobapoison.ca [manitobapoison.ca]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE [chemicalsafety.ilo.org]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. indianapoisoncenter.org [indianapoisoncenter.org]

An In-depth Technical Guide to the Determination of Melting Point and Thermal Stability of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive framework for the characterization of the melting point and thermal stability of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride. As a novel or sparsely documented compound, establishing a robust thermal properties profile is a critical first step in its development for pharmaceutical or chemical applications. This document outlines the requisite experimental protocols, the underlying scientific principles, and the interpretation of the resulting data. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a self-validating system for generating reliable and reproducible thermal analysis data.

Introduction: The Imperative of Thermal Characterization

The thermal stability and melting point of an active pharmaceutical ingredient (API) or a key chemical intermediate are fundamental physical properties that profoundly influence its entire lifecycle. These parameters are critical for:

-

Purity Assessment: The melting point is a sensitive indicator of purity. A sharp melting range typically signifies a highly pure compound, whereas a broad melting range often suggests the presence of impurities.

-

Storage and Handling: Understanding the thermal stability is paramount for defining safe storage conditions and handling procedures to prevent degradation.

-

Manufacturing Processes: Thermal properties dictate the viable temperature ranges for processes such as drying, milling, and formulation, where excessive heat can lead to decomposition.

-

Formulation Development: The compatibility of the compound with excipients and its behavior during formulation processes like granulation and tablet compression are influenced by its thermal characteristics.

Currently, there is a lack of publicly available data on the specific melting point and thermal stability of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride. Therefore, this guide provides the necessary protocols to determine these critical parameters.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.

Capillary Melting Point Method

This is a standard and widely accessible method for determining the melting point of a powdered solid.

Causality Behind Experimental Choices:

-

Sample Preparation: A finely powdered and thoroughly dried sample is essential to ensure uniform heat transfer and to prevent solvent effects from depressing the melting point.

-

Heating Rate: A slow heating rate (e.g., 1-2 °C per minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, which is necessary for an accurate determination. A rapid heating rate can lead to an artificially elevated and broad melting range.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom. The packed sample height should be 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

-

Accurate Determination: For an accurate measurement, start heating at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the estimated melting point.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (the completion of melting). This range is the melting point of the compound.

Comprehensive Thermal Stability Analysis

Thermal stability is typically assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide complementary information about the thermal behavior of a material.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining thermal stability and decomposition temperatures.[2]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Purging with an inert gas, such as nitrogen, is critical to prevent oxidative decomposition, ensuring that the observed mass loss is due to thermal decomposition alone.[3]

-

Heating Rate: A consistent, linear heating rate (e.g., 10 °C/min) allows for the determination of the onset temperature of decomposition and facilitates comparisons between different samples.[3]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a small sample (typically 3-10 mg) of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride into a TGA pan (ceramic or aluminum).[3]

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Purging: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).[3]

-

Heating Program: Heat the sample from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[3]

-

Data Analysis: The instrument records the sample's mass as a function of temperature. The resulting TGA curve is a plot of mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.[2][4]

Causality Behind Experimental Choices:

-

Hermetically Sealed Pans: Using hermetically sealed aluminum pans prevents the loss of volatile decomposition products before the thermal event, ensuring that the measured heat flow is accurate.[3]

-

Reference Pan: An empty, sealed pan is used as a reference to subtract the heat capacity of the pan itself, allowing for the direct measurement of heat flow into or out of the sample.[3]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.[3]

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Purging: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.[3]

-

Heating Program: Heat the sample and reference at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Analysis: The instrument plots the differential heat flow against temperature. Endothermic events, such as melting, will appear as a peak in one direction, while exothermic events, like decomposition, will appear as a peak in the opposite direction. The peak temperature of the melting endotherm provides the melting point.

Data Presentation and Interpretation

The quantitative data obtained from these analyses should be summarized for clarity.

Table 1: Summary of Thermal Analysis Data for 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride

| Parameter | Method | Result | Observations |

| Melting Point Range (°C) | Capillary Method | Sharp or broad range | |

| Onset of Melting (°C) | DSC | ||

| Peak Melting Temperature (°C) | DSC | ||

| Onset of Decomposition (°C) | TGA | ||

| Decomposition Steps | TGA | Number of steps and corresponding mass loss |

Visualizing Experimental Workflows

Diagrams of the experimental workflows provide a clear and concise overview of the processes.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for TGA and DSC Analysis.

Conclusion

The systematic application of the methodologies outlined in this guide will yield a comprehensive thermal profile for 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride. The determination of a precise melting point and a detailed understanding of its thermal stability are non-negotiable prerequisites for the advancement of this compound in any research or development pipeline. The self-validating nature of these well-established techniques ensures the generation of high-quality, reliable data that will form the bedrock of future formulation and process development efforts.

References

- A Comparative Guide to the Thermal Stability of Benzeneamine Hydrochlorides. Benchchem.

- Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo.

- Thermal Analysis: Stability, Decomposition, and M

- Applications of Simultaneous TGA-DSC in Pharmaceutical Formul

Sources

literature review of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride derivatives

An In-depth Technical Guide to the Synthesis and Potential Applications of 3-Chloro-2-phenylprop-2-en-1-amine Hydrochloride Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted cinnamylamines represent a versatile and pharmacologically significant class of compounds, serving as a foundational scaffold in medicinal chemistry for developing novel therapeutic agents.[1] This technical guide provides a comprehensive literature review focused on the derivatives of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride. While direct literature on this specific salt is sparse, this guide synthesizes information from closely related cinnamylamine, cinnamamide, and cinnamic acid derivatives to provide a robust framework for researchers, scientists, and drug development professionals.[1] We will explore plausible synthetic methodologies, key characterization techniques, and the anticipated biological activities based on established structure-activity relationships (SAR) within this chemical family. The narrative emphasizes the causality behind experimental choices, providing field-proven insights to guide future research and development in this promising area.

Introduction: The Cinnamylamine Scaffold in Medicinal Chemistry

Cinnamic acid and its derivatives are naturally occurring α,β-unsaturated aromatic compounds found in various plants.[2] This structural motif has long been recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[2][3] The cinnamylamine scaffold, characterized by a phenyl ring connected to an allylic amine, is a critical pharmacophore that forms the basis of numerous synthetic bioactive molecules.[1] The unique electronic and steric properties conferred by the α,β-unsaturated chain and the aromatic ring can be readily functionalized, allowing for the fine-tuning of pharmacological activity and selectivity.[1]

The subject of this guide, 3-Chloro-2-phenylprop-2-en-1-amine, introduces specific modifications—a chlorine atom at the 3-position and a phenyl group at the 2-position—that are expected to significantly influence the molecule's reactivity, lipophilicity, and interaction with biological targets. The hydrochloride salt form is typically employed to enhance solubility and stability for pharmaceutical applications. This guide will construct a detailed understanding of this specific class of derivatives by leveraging the extensive research on related cinnamylamines.

Synthetic Strategies and Methodologies

The synthesis of substituted cinnamylamines can be achieved through several strategic routes, allowing for a diverse range of structural modifications.[1] The primary challenge in synthesizing 3-Chloro-2-phenylprop-2-en-1-amine derivatives lies in the controlled introduction of the chloro-substituent and the amine group with stereoselectivity. Based on established organic chemistry principles and literature on related compounds, we can outline several viable synthetic pathways.

General Synthetic Pathways Overview

The synthesis can logically start from precursors like cinnamic acid or cinnamaldehyde. These starting materials provide the core phenylpropene backbone which can then be functionalized.

Caption: Overview of synthetic routes from Cinnamic Acid and Cinnamaldehyde.

Proposed Synthesis Protocol for 3-Chloro-2-phenylprop-2-en-1-amine HCl

A plausible and detailed route starts from 2-phenylacetic acid, proceeding through a series of well-established reactions. This protocol is designed to be self-validating, with clear checkpoints for characterization.

Rationale: This multi-step synthesis is chosen for its logical progression and use of common, reliable reactions. It allows for the systematic construction of the target molecule, with purification and characterization possible at intermediate stages to ensure the integrity of the final product.

Caption: Step-by-step workflow for the proposed synthesis.

Step-by-Step Methodology:

-

Step 1: Synthesis of 3-Chloro-2-phenylprop-2-enal.

-

Reaction: The Vilsmeier-Haack reaction is a reliable method for formylating activated aromatic and aliphatic compounds. Here, we adapt it for the conversion of 2-phenylacetic acid.

-

Procedure:

-

To a stirred solution of N,N-dimethylformamide (DMF, 3 eq.) at 0°C, slowly add phosphorus oxychloride (POCl₃, 1.5 eq.). Stir for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 2-phenylacetic acid (1 eq.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-